rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis: is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is characterized by the presence of an amino group attached to a cyclohexane ring, which is further connected to an acetate group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, a cyclohexane derivative, undergoes a series of reactions to introduce the amino group at the desired position.
Acetate Group Introduction: The intermediate product is then reacted with methyl acetate under specific conditions to form the acetate group.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions.
Major Products:
Oxidation Products: Corresponding oxides or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Used as a reference standard in pharmacological studies.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the formulation of certain industrial products, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The acetate group may also participate in esterification reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of microbial growth.
Comparison with Similar Compounds
- rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the ring size and the position of the amino group. While rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis has a six-membered cyclohexane ring, similar compounds may have five-membered cyclopentane rings.
- Chemical Properties: These structural differences can influence the chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The variation in ring size and functional groups can also affect the biological activity, making each compound unique in its interactions with biological targets.
Biological Activity
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis is a compound with potential biological significance, particularly in medicinal chemistry and pharmacology. Its structure includes an amino group and an ester functionality, which are critical for its interaction with biological targets.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 195.68 g/mol
- CAS Number : 98814-12-1
The biological activity of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride is primarily attributed to its ability to interact with various biomolecules. The presence of the amino group allows it to form hydrogen bonds, which can facilitate interactions with proteins and enzymes. This compound may act as a substrate or inhibitor in enzymatic reactions, depending on the specific biological context.
Biological Activity
Research has indicated that compounds similar to rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that structurally related compounds possess antimicrobial properties, potentially inhibiting the growth of bacteria or fungi.
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Compounds in this class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Study on Antimicrobial Activity
A study conducted on analogs of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate demonstrated significant antimicrobial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate | 32 | 16 |
Control (Standard Antibiotic) | 4 | 8 |
Neuroprotective Study
In another investigation focusing on neuroprotective effects, rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate was tested in vitro using neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death compared to untreated controls.
Treatment | Cell Viability (%) |
---|---|
Untreated Control | 45 ± 5 |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate (10 µM) | 75 ± 7 |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate (50 µM) | 85 ± 6 |
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 |
InChI Key |
BMQLEIPIDXBXCX-WLYNEOFISA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@@H](C1)N.Cl |
Canonical SMILES |
COC(=O)CC1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.